(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester
Overview
Description
- Synthesis and Biosynthesis:
- The key intermediate for synthesizing atorvastatin, including its tert-butyl ester derivatives, is tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Studies have explored the whole cell biosynthesis of this compound in both mono and biphasic media, showing significant yields and enantiomeric excess (ee) (Liu et al., 2018). Additionally, an efficient synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, another key intermediate of atorvastatin, has been reported using the Henry reaction and other steps (Rádl, 2003).
Synthesis Analysis
- Carbonyl Reductase Utilization:
- The use of carbonyl reductase from Rhodosporidium toruloides has shown promising results in the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, with high yields and ee, highlighting its potential for efficient atorvastatin synthesis (Liu et al., 2017).
Scientific Research Applications
Biosynthesis and Biotechnological Applications
- Biosynthesis of Key Intermediates : The key intermediate for the synthesis of atorvastatin, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is produced through a whole-cell biosynthesis reaction system. The introduction of a solution of 10% (v/v) Tween-80 as a co-solvent in organic solvents has been shown to greatly enhance the biotransformation process, resulting in high yields and enantiomeric excess (ee) of the product (Liu et al., 2018).
- Directed Evolution for Improved Biosynthesis : Directed evolution of carbonyl reductase from Rhodosporidium toruloides has led to mutants with significantly improved activity for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in atorvastatin synthesis. This approach achieved high yield and ee, demonstrating the potential for efficient industrial production (Liu et al., 2017).
Chemical Synthesis and Process Optimization
- Synthesis of Atorvastatin : A study reported the synthesis of trans-(3R,5S)-Atorvastatin Ca and explored its effects on hyperlipidemia induced by a high-fat diet in rats. The research highlighted a new method for synthesizing stereoselective stereomers of atorvastatin, which could be considered for clinical trials (Choi et al., 2011).
- Process Improvements for Atorvastatin Production : An improved kilogram-scale preparation method for atorvastatin calcium was developed, highlighting key improvements in product purity and yield. This method is conducive to industrial-scale production, offering a more efficient and operationally simple process (Novozhilov et al., 2015).
properties
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ACHIHNKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468497 | |
Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |
CAS RN |
472967-95-6 | |
Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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